![molecular formula C11H12OS B14315792 3-Methyl-4-(phenylsulfanyl)but-3-en-2-one CAS No. 112449-76-0](/img/no-structure.png)
3-Methyl-4-(phenylsulfanyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(phenylsulfanyl)but-3-en-2-one is an organic compound with the molecular formula C11H12OS. It is also known by its IUPAC name, (E)-3-methyl-4-phenylsulfanylbut-3-en-2-one. This compound is characterized by the presence of a phenylsulfanyl group attached to a butenone backbone, making it a versatile molecule in organic synthesis and various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(phenylsulfanyl)but-3-en-2-one typically involves the reaction of 3-methyl-2-buten-1-ol with phenylsulfenyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfenyl ether, which undergoes elimination to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(phenylsulfanyl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Products with different nucleophiles replacing the phenylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(phenylsulfanyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-phenyl-3-buten-2-one: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
4-(Phenylsulfanyl)but-3-en-2-one: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
3-Methyl-4-(phenylsulfanyl)but-3-en-2-one is unique due to the presence of both the phenylsulfanyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
112449-76-0 | |
Molekularformel |
C11H12OS |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
3-methyl-4-phenylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C11H12OS/c1-9(10(2)12)8-13-11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI-Schlüssel |
ILMCBNSIXQLWEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CSC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.